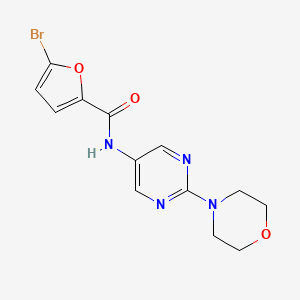

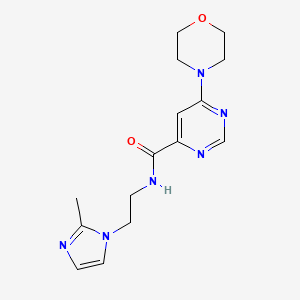

![molecular formula C14H14N2S2 B2659111 ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-88-7](/img/structure/B2659111.png)

ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a chemical compound . Its IUPAC name is 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl hydrosulfide . It has a linear formula of C12H10N2S2 .

Molecular Structure Analysis

The molecular structure of ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide can be represented by the InChI code: 1S/C12H10N2S2/c1-7-2-3-10-9(4-7)11-8(6-16-10)5-13-12(15)14-11/h2-5H,6H2,1H3,(H,13,14,15) .Physical And Chemical Properties Analysis

Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a solid . It has a molecular weight of 246.36 .Scientific Research Applications

Anticancer Activities

Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide has been evaluated for its potential as a cytotoxic agent against cancer cell lines. Researchers explored its antitumor activity against four cancer cell lines: MCF-7, HCT-116, HepG-2, and A549. Although most of the screened compounds showed only marginal antitumor activity compared to standard drugs like vinblastine and colchicine, the structure–activity relationship study revealed that the lipophilicity of substituents significantly influenced its efficacy .

Antimicrobial Properties

The compound’s heterocyclic structure makes it interesting for antimicrobial research. While specific studies on its antimicrobial activity are limited, related derivatives have shown promise in this area .

Anti-Inflammatory Potential

Although direct evidence for the anti-inflammatory effects of ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is scarce, its structural similarity to other anti-inflammatory compounds suggests potential in this field .

Antioxidant Activity

The presence of chromene moieties often correlates with antioxidant properties. While data on this specific compound are lacking, further investigation may reveal its antioxidant potential .

Antitubercular Applications

Chromene derivatives have been explored as antitubercular agents. Although not directly studied for this purpose, ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide could be relevant in the context of tuberculosis research .

Potential Therapeutic Agents

The pyridopyrimidine scaffold, to which this compound belongs, has been studied extensively for its therapeutic potential. Notably, palbociclib (a breast cancer drug) and dilmapimod (with potential activity against rheumatoid arthritis) share structural similarities with pyridopyrimidines .

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name |

2-ethylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S2/c1-3-17-14-15-7-10-8-18-12-5-4-9(2)6-11(12)13(10)16-14/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSAUKNOZLVAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C2CSC3=C(C2=N1)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

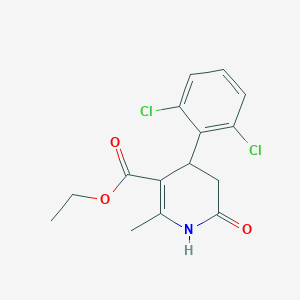

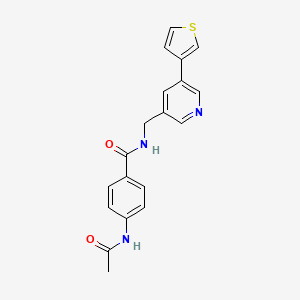

![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)

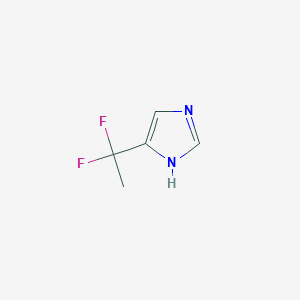

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)

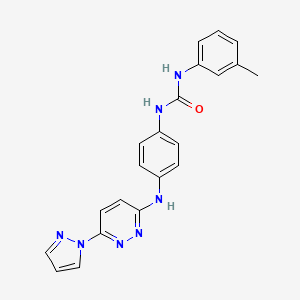

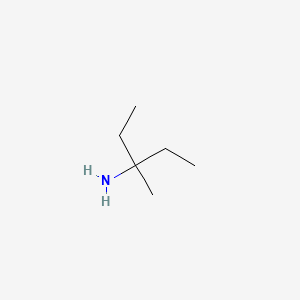

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2659037.png)

![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)

![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659050.png)